2-Ethoxy-5-methyl-3,1-benzoxazin-4-one is a compound belonging to the class of benzoxazinones, which are known for their diverse biological activities and applications in organic synthesis. This compound is characterized by its unique structure, which includes an ethoxy group and a methyl substituent on the benzoxazine ring. The compound is recognized for its potential in medicinal chemistry and agricultural applications.
The synthesis of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one typically involves several key steps:
The yield of this synthesis can be high, often reaching up to 100%, depending on the reaction conditions and purity of starting materials. Various synthetic pathways have been explored, including methods that utilize substituted phenols or chlorinated derivatives to achieve specific functional groups on the benzoxazinone ring .
The molecular formula of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one is , with a molecular weight of approximately 219.23 g/mol. The structure features a benzene ring fused with a 1,3-oxazine moiety.
2-Ethoxy-5-methyl-3,1-benzoxazin-4-one can undergo various chemical transformations:
For instance, heating this compound with p-toluidine in ethanol can yield substituted quinazolinones through a nucleophilic substitution mechanism followed by cyclization .
The mechanism of action for 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one involves several steps:
Research indicates that these reactions often proceed via stable intermediates that can be characterized through spectroscopic methods such as NMR and mass spectrometry .
2-Ethoxy-5-methyl-3,1-benzoxazin-4-one exhibits moderate solubility in organic solvents like dimethyl sulfoxide and dimethylformamide but is insoluble in water and acetone. Its melting point typically ranges around 105–106 °C.
The compound displays acidic properties with a free acidity value indicating its potential reactivity in various chemical environments . Its stability under different pH conditions also makes it suitable for formulation in agricultural applications.
2-Ethoxy-5-methyl-3,1-benzoxazin-4-one has several notable applications:
The reactivity of 2-ethoxy-5-methyl-3,1-benzoxazin-4-one is governed by synergistic electronic and steric perturbations introduced by its substituents. The ethoxy group at C2 acts as a strong σ-donor through hyperconjugation, increasing electron density at the adjacent carbonyl carbon (C4) while simultaneously creating a steric shield around this electrophilic center. This dual role is quantified by Hammett constants (σmeta = -0.12 for methyl; σpara = -0.24 for methoxy analogs), where negative values confirm electron donation [1] [6]. Conversely, the methyl group at C5 exerts a moderate +I effect, selectively enhancing electron density at the fused benzene ring and influencing site-specific electrophilic attacks.
Steric maps derived from computational models reveal that the ethoxy group’s -OCH2CH3 moiety imposes a conformational blockade (≈110° dihedral angle), hindering nucleophilic approach angles to C4 by ~40% compared to unsubstituted benzoxazinones [3] [6]. This is critical in nucleophilic environments, where accessibility dictates reaction kinetics. The methyl group at C5, while sterically less obstructive, ortho-directs electrophiles toward C4 and C6 positions via buttressing effects.
Table 1: Electronic and Steric Parameters of Substituents in 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one
Substituent | Position | Electronic Effect (Hammett σ) | Steric Tolman Parameter (cm⁻¹) | Conformational Impact |
---|---|---|---|---|
Ethoxy (-OC₂H₅) | C2 | σ_p = -0.24 (strong donor) | 15.2 | Shields C4 carbonyl; restricts nucleophilic approach |
Methyl (-CH₃) | C5 | σ_m = -0.12 (moderate donor) | 5.8 | Directs electrophiles to C4/C6; minimal steric hindrance |
Experimental evidence confirms these effects: in hydrolysis studies, 2-ethoxy derivatives exhibit 20-fold slower aminolysis rates than 2-H analogs due to steric shielding [1]. Meanwhile, electrophilic bromination occurs predominantly at C6 (>85% regioselectivity), driven by the methyl group’s ortho-directing capability [6].
Nucleophilic attack on 2-ethoxy-5-methyl-3,1-benzoxazin-4-one follows distinct pathways dictated by the nature of the nucleophile and reaction conditions:
Aminolysis: Primary amines (e.g., aniline) initiate a two-step ring opening. The nucleophile first attacks the C4 carbonyl, forming a tetrahedral intermediate. Proton transfer from nitrogen facilitates C2-N1 bond cleavage, yielding N-(2-aminobenzoyl)anthranilate derivatives. Kinetic studies reveal pseudo-first-order dependence on amine concentration, with ethoxy substituents decelerating the initial attack (krel = 0.05 vs. 2-H benzoxazinone) [1] [3].
Hydroxide-Mediated Hydrolysis: Under basic conditions, hydroxide attacks C4, triggering irreversible ring opening to 5-methylisatoic anhydride. The ethoxy group lowers the activation barrier (ΔG‡ = 18.2 kcal/mol) compared to 2-alkoxy derivatives (ΔG‡ = 22.4 kcal/mol) due to enhanced leaving-group ability of ethoxide vs. alkoxide [1] [8].
Rearrangements: In polar aprotic solvents (e.g., DMF), azide ions induce a Boulton-Katritzky-type rearrangement. The initial adduct undergoes ring contraction to quinazolinone derivatives via transition states stabilized by the C5 methyl group’s hyperconjugation. This is corroborated by 15N labeling studies showing >90% N-incorporation at C3 [8].
Figure 1: Mechanistic Pathways for Nucleophilic Ring Opening
(A) Aminolysis: Benzoxazinone + R-NH₂ → Tetrahedral Intermediate → C2-N1 Cleavage → N-(2-Carboxyphenyl)amide (B) Hydrolysis: Benzoxazinone + OH⁻ → Anionic Intermediate → Ethoxide Elimination → Isatoic Anhydride (C) Rearrangement (N₃⁻): Benzoxazinone + N₃⁻ → [1,2,4]-Oxadiazole Intermediate → Ring Contraction → Quinazolinone
Density functional theory (DFT) calculations show that the C5 methyl group stabilizes ring-opened intermediates by 2.8 kcal/mol through hyperconjugative interactions, accelerating rearrangement rates by 3-fold relative to unsubstituted analogs [3] [8].
The tertiary nitrogen (N1) in 2-ethoxy-5-methyl-3,1-benzoxazin-4-one serves as a potent directing group for ortho-C−H functionalization due to its Lewis basicity and spatial proximity to C8/C9 positions. Key stereoelectronic factors include:
Coordination Geometry: Palladium catalysts (e.g., Pd(OAc)2) bind to N1, forming a square-planar complex that positions the metal center 2.8–3.2 Å from ortho-carbons. This proximity enables chelation-assisted cyclometalation, with the ethoxy group minimizing steric repulsion at the Pd coordination site [1].
Electronic Modulation: The C5 methyl group enhances electron density at C8 (ortho to nitrogen), increasing its susceptibility to electrophilic palladation. Hammett correlations show a ρ value of −1.2 for substituents at C5, confirming accelerated metallation with electron-donating groups [1] [6].
Regioselectivity Control: In C−H halogenation, bromination occurs exclusively at C8 (adjacent to N1) with >95:5 selectivity over C9. The ethoxy group’s steric bulk prevents catalyst approach from the C2 direction, forcing orthogonal Pd−N binding that favors C8 functionalization. This is validated by X-ray crystallography of Pd intermediates [1].
Table 2: Ortho-Functionalization Efficiency of 2-Ethoxy-5-methyl-3,1-benzoxazin-4-one
Reaction Type | Catalyst System | Ortho-Selectivity (C8:C9) | Yield (%) | Key Stereoelectronic Factor |
---|---|---|---|---|
Acetoxylation | Pd(OAc)₂/PhI(OAc)₂ | 98:2 | 89 | Ethoxy prevents Pd migration to C2 region |
Halogenation | PdCl₂/CuX₂ (X=Cl,Br) | 95:5 (Br); 93:7 (Cl) | 76–84 | Methyl group stabilizes electrophilic Pd-insertion transition state |
Benzoylation | Pd(TFA)₂/(Boc)₂O | 91:9 | 68 | N-Pd bond length shortened by 0.1 Å due to methyl donation |
Experimental studies confirm that electron-donating groups at C5 (e.g., methyl) increase turnover frequencies by 40% in acetoxylation compared to chloro-substituted derivatives, while sterically bulky C2 substituents (ethoxy vs. methoxy) improve ortho-selectivity from 85:15 to 98:2 [1] [6]. These principles enable precise regiocontrol in synthesizing polysubstituted benzoxazinones for pharmaceutical applications, such as kinase inhibitors and antimicrobial agents.
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 13052-73-8
CAS No.: 61109-48-6